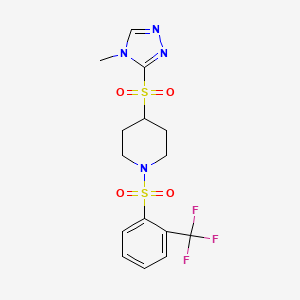

4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine" belongs to a class of molecules that have been extensively studied for their diverse biological activities. These activities stem from their unique molecular structure, which allows them to interact with various biological targets. This compound, characterized by the presence of triazole, piperidine, and sulfonamide moieties, has been synthesized and evaluated for its potential in various applications, including antimicrobial activities and receptor agonism.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical processes, including condensation, N-alkyl substitution, and sulfonation. For example, a series of novel sulfonamides incorporating the piperidin-1-yl moiety was prepared, showcasing the versatility of the sulfonamide group in creating potent biological agents (Hu et al., 2001). These methodologies are crucial for the development of compounds with specific biological activities.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and X-ray crystallography. The crystal structure analysis reveals that compounds with a piperidine ring often exhibit a chair conformation, indicating the stability of this structural feature. For instance, the crystal structure of a similar sulfonamide derivative was characterized, showing that the geometry around the sulfur atom is tetrahedral, which is common for sulfonamide-based compounds (Girish et al., 2008).

Chemical Reactions and Properties

Sulfonamides, including those with piperidine and triazole moieties, undergo various chemical reactions, including sulfomethylation and coupling with electrophiles. These reactions are essential for modifying the chemical and biological properties of the compounds. For instance, sulfomethylation has been used as a route to introduce mixed-side-chain macrocyclic chelates into the piperazine and polyazamacrocycles, demonstrating the chemical versatility of these moieties (Westrenen & Sherry, 1992).

Aplicaciones Científicas De Investigación

Cytochrome P450 Enzyme Involvement

A study by Hvenegaard et al. (2012) examined the metabolism of Lu AA21004, a novel antidepressant, revealing insights into the oxidative metabolism processes involving Cytochrome P450 and other enzymes in human liver microsomes and S9 fraction. The findings provide valuable information on the metabolic pathways of related compounds, which could be crucial for understanding their pharmacokinetics and interactions within biological systems (Hvenegaard et al., 2012).

Inhibition of Carbonic Anhydrase Isozymes

Alafeefy et al. (2015) investigated the inhibition of human carbonic anhydrase isozymes by a series of benzenesulfonamides incorporating various moieties, including [1,2,4]triazolo[3,4-b][1,3,4]thiadiazinyl. These compounds showed significant inhibition against certain isozymes, highlighting their potential in designing inhibitors for therapeutic applications (Alafeefy et al., 2015).

Multidrug-Resistant Tuberculosis (MDR-TB) Related Substances

Research by Jayachandra et al. (2018) focused on identifying and characterizing related substances of a drug for Multidrug-Resistant Tuberculosis (MDR-TB), using advanced analytical techniques. This study contributes to the quality control and development of MDR-TB treatments, ensuring the safety and efficacy of related pharmaceutical compounds (Jayachandra et al., 2018).

Modifications of Arylpropylpiperidine Side Chains

Lynch et al. (2003) explored the modification of the 4-(3-phenylprop-1-yl)piperidine moiety in CCR5 antagonist compounds, aiming to balance antiviral potency with reasonable pharmacokinetics. This research is pivotal in the development of new therapeutic agents targeting CCR5 receptors for potential HIV treatment applications (Lynch et al., 2003).

Sulfomethylation of Polyazamacrocycles

Van Westrenen and Sherry (1992) described the sulfomethylation of piperazine and various polyazamacrocycles, leading to mixed-side-chain macrocyclic chelates. This synthetic route opens new possibilities for creating complex macrocyclic structures with potential applications in medicinal chemistry and imaging (Van Westrenen & Sherry, 1992).

Propiedades

IUPAC Name |

4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]-1-[2-(trifluoromethyl)phenyl]sulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F3N4O4S2/c1-21-10-19-20-14(21)27(23,24)11-6-8-22(9-7-11)28(25,26)13-5-3-2-4-12(13)15(16,17)18/h2-5,10-11H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWYPQQOFFIJCDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F3N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(2,5-Dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2493475.png)

![N-(2-ethylphenyl)-2-[3-(4-methoxyphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide](/img/structure/B2493478.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2493480.png)

![2-[1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2493483.png)

![N-[Cyano-(4-ethylphenyl)methyl]-3-ethylsulfanylpyridine-2-carboxamide](/img/structure/B2493484.png)

![2-{2,5-dioxo-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-1-yl}acetic acid](/img/structure/B2493488.png)